molecular formula C30H23N3 B14471819 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole CAS No. 65694-70-4

2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole

Cat. No.: B14471819
CAS No.: 65694-70-4
M. Wt: 425.5 g/mol
InChI Key: ZMZMMJZGGJAWOA-UHFFFAOYSA-N
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Description

2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring substituted with phenylethenyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring under mild conditions. The reaction can be carried out in various solvents, including water, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve scaling up the click chemistry process, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides or ketones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenylethenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    Bisphenol A (BPA): Commonly used in plastics and resins.

    Bisphenol S (BPS): An alternative to BPA with similar applications.

    Bisphenol F (BPF): Used in epoxy resins and coatings.

Uniqueness: 2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole stands out due to its triazole ring structure, which imparts unique chemical reactivity and potential for diverse applications. Unlike bisphenols, which are primarily used in industrial applications, this compound has broader implications in scientific research and advanced material development.

Properties

CAS No.

65694-70-4

Molecular Formula

C30H23N3

Molecular Weight

425.5 g/mol

IUPAC Name

2,4-bis[4-(2-phenylethenyl)phenyl]triazole

InChI

InChI=1S/C30H23N3/c1-3-7-24(8-4-1)11-13-26-15-19-28(20-16-26)30-23-31-33(32-30)29-21-17-27(18-22-29)14-12-25-9-5-2-6-10-25/h1-23H

InChI Key

ZMZMMJZGGJAWOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NN(N=C3)C4=CC=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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